N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]thiophene-2-carboxamide
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Overview
Description
N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]thiophene-2-carboxamide is a synthetic compound belonging to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural and electronic properties . This compound, in particular, features a thiophene ring substituted with a methoxy group and a carboxamide group, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P4S10).
Substitution Reactions: The methoxy and methyl groups are introduced through substitution reactions. For instance, the methoxy group can be added via a nucleophilic substitution reaction using methanol and a suitable base.
Carboxamide Formation: The carboxamide group is introduced by reacting the substituted thiophene with an appropriate amine under amide formation conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carboxamide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens, nitro groups
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or nitro-substituted thiophenes
Scientific Research Applications
N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]thiophene-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its structural similarity to other biologically active thiophene derivatives.
Biological Studies: It is used in studies investigating the biological activity of thiophene derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: It can inhibit enzymes involved in various biological processes, such as kinases or proteases.
Modulating Receptors: The compound may bind to and modulate the activity of specific receptors, such as G-protein-coupled receptors (GPCRs) or nuclear receptors.
Interfering with Cellular Pathways: It can interfere with cellular signaling pathways, leading to altered cellular responses and functions.
Comparison with Similar Compounds
Similar Compounds
N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide: Another thiophene derivative with similar structural features.
2-Acetyl-5-methylthiophene: A thiophene derivative used in various synthetic applications.
Uniqueness
N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new therapeutic and material science applications.
Properties
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S2/c1-9-5-6-11(18-9)10(16-2)8-14-13(15)12-4-3-7-17-12/h3-7,10H,8H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGQTVARFSYADG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C2=CC=CS2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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